![molecular formula C20H17ClN2O2 B5804676 N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)
N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea, also known as BPU, is a synthetic compound that has been widely used in scientific research. BPU belongs to the class of urea derivatives, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as tyrosine kinases and topoisomerases. These enzymes play a crucial role in cell growth and proliferation, and their inhibition by this compound can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. This compound can also modulate the expression of various genes involved in cell signaling pathways. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations, such as its limited solubility in water and its potential toxicity to cells.
Direcciones Futuras
There are several future directions for the study of N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Another direction is to explore the structure-activity relationship of this compound and its derivatives to improve their efficacy and reduce toxicity. Furthermore, the development of novel drug delivery systems for this compound can enhance its bioavailability and therapeutic potential.
Conclusion:
In conclusion, this compound is a promising synthetic compound that has shown potential for the treatment of various diseases. Its easy synthesis, high purity, and stable nature make it an ideal candidate for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and to explore its therapeutic potential.
Métodos De Síntesis
N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea can be synthesized using a simple and efficient method. The starting materials for the synthesis of this compound are 4-(benzyloxy)aniline and 3-chlorobenzoyl isocyanate. These two compounds are reacted in the presence of a base, such as NaOH or KOH, to form this compound. The reaction is carried out under reflux conditions for several hours, and the product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antiviral activities. This compound has been found to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the growth of fungal and viral pathogens.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(4-phenylmethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-16-7-4-8-18(13-16)23-20(24)22-17-9-11-19(12-10-17)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWROLSSQAFMTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

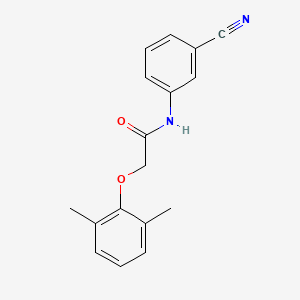
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
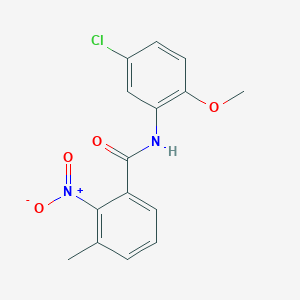
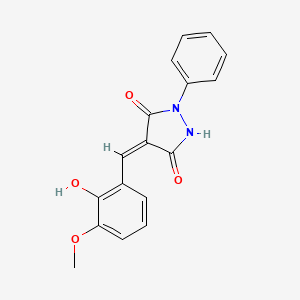
![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)
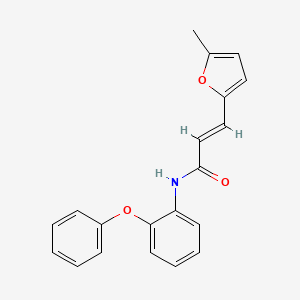

![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)
![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)
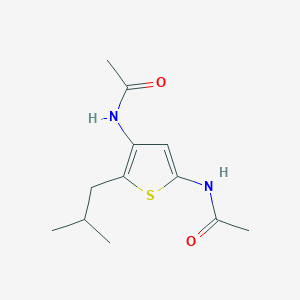
![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)
![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)